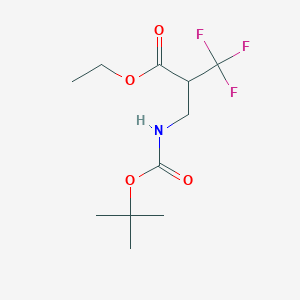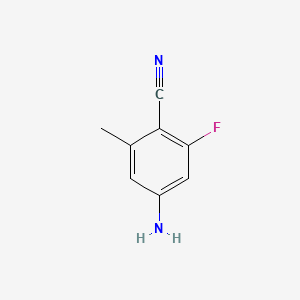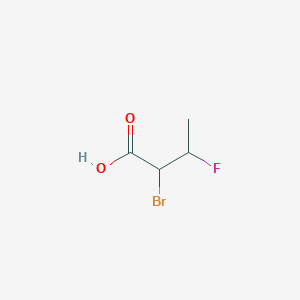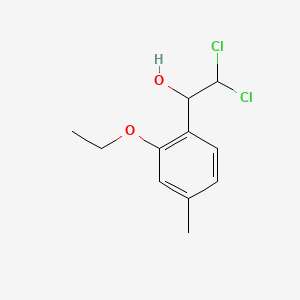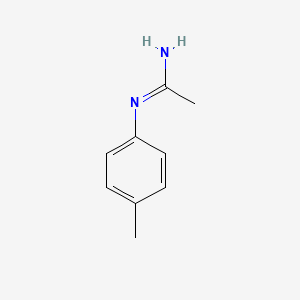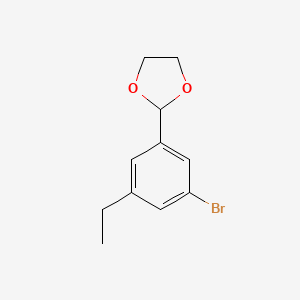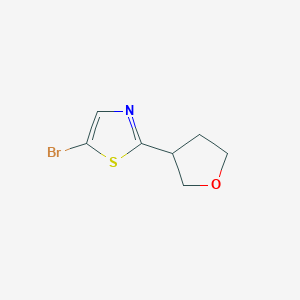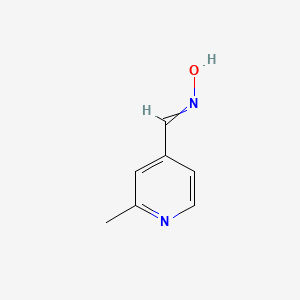
2-Methylisonicotinaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisonicotinaldehyde oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of isonicotinaldehyde, where the aldehyde group is converted into an oxime
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Methylisonicotinaldehyde oxime typically involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:
[ \text{2-Methylisonicotinaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylisonicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives
Applications De Recherche Scientifique
2-Methylisonicotinaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: It has shown promise as a precursor for the synthesis of pharmaceutical agents, including antibacterial and anticancer drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and hydrogels, due to its ability to form stable oxime linkages
Mécanisme D'action
The mechanism of action of 2-Methylisonicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the oxime group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime
- Pralidoxime
- Obidoxime
- HI-6
- Trimedoxime
Comparison: 2-Methylisonicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and an oxime group. This structural uniqueness imparts distinct reactivity and biological activity compared to other oximes. For example, while pralidoxime and obidoxime are primarily used as antidotes for organophosphate poisoning, this compound has broader applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3 |
Clé InChI |
IHYNYQGPHGYBBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



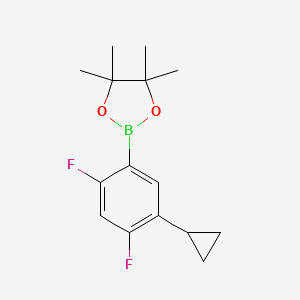
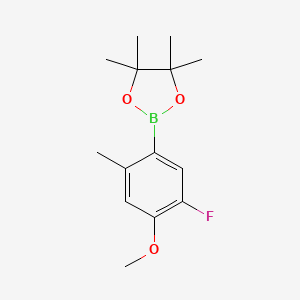
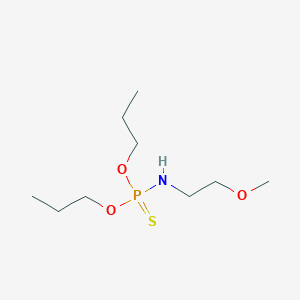

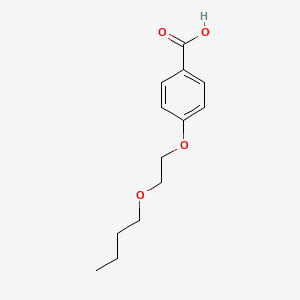
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
